molecular formula C23H23N7O3 B1233705 6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine

6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine

Cat. No. B1233705
M. Wt: 445.5 g/mol
InChI Key: DMBNPDBHMPDUSZ-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-(2-furanylmethyl)-N2-(4-methoxyphenyl)-N4-[(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine is a substituted aniline and a member of methoxybenzenes.

Scientific Research Applications

Corrosion Inhibition

  • Triazine derivatives have been studied for their role as corrosion inhibitors. For example, specific triazine compounds have shown effectiveness in inhibiting corrosion of N80 steel in acidic solutions, with their efficiency varying with concentration and temperature. This application is significant in the context of material protection and longevity in industrial settings (Yadav et al., 2015).

Dendrimeric Complexes and Magnetic Behaviors

  • Triazine-centered dendrimeric ligands have been synthesized, leading to the creation of novel multinuclear Fe(III) and Cr(III) complexes. These complexes exhibit unique thermal and magnetic properties, making them relevant in the study of materials science and magnetic behavior (Uysal & Koç, 2010).

Synthesis of Tripodal Compounds

  • Microwave-assisted synthesis has been utilized to create tripodal compounds and dendrimer cores from triazine derivatives. These compounds have potential applications in supramolecular chemistry and combinatorial synthesis (Seijas et al., 2014).

Graft Copolymers and Physical Properties

  • Schiff bases of melamine, including triazine derivatives, have been synthesized and grafted onto various compounds. The resultant materials display unique thermal stability, electrical conductivity, and optical properties, making them useful in electronic and optical applications (Kaya & Yıldırım, 2009).

Synthesis of Antibiotics

  • Certain triazine compounds have been identified as key intermediates in the synthesis of β-lactam antibiotics, highlighting their importance in pharmaceutical research (Cainelli et al., 1998).

Polymorphism and Spin Crossover in Fe(II) Species

  • Research on dipyridylamino-substituted s-triazine ligands has revealed polymorphism and spin crossover behaviors in mononuclear Fe(II) species. This is significant for the development of new materials with specific magnetic properties (Ross et al., 2012).

properties

Molecular Formula

C23H23N7O3

Molecular Weight

445.5 g/mol

IUPAC Name

6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H23N7O3/c1-31-18-9-5-16(6-10-18)14-25-30-23-28-21(24-15-20-4-3-13-33-20)27-22(29-23)26-17-7-11-19(32-2)12-8-17/h3-14H,15H2,1-2H3,(H3,24,26,27,28,29,30)/b25-14+

InChI Key

DMBNPDBHMPDUSZ-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NCC4=CC=CO4

SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NCC4=CC=CO4

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NCC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
Reactant of Route 3
Reactant of Route 3
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
Reactant of Route 4
Reactant of Route 4
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
Reactant of Route 5
Reactant of Route 5
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
Reactant of Route 6
Reactant of Route 6
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine

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